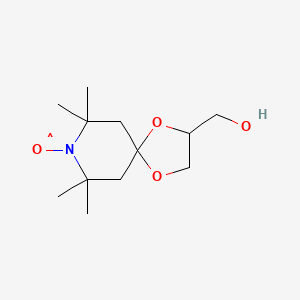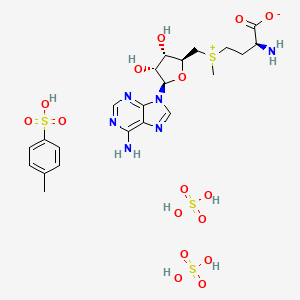
Ademetionina disulfato tosilato
Descripción general
Descripción
Ademetionina disulfato tosilato es un donante fisiológico de radicales metilo involucrado en reacciones de transmetilación enzimática y está presente en todos los organismos vivos. Posee actividad antiinflamatoria y se ha utilizado en el tratamiento de enfermedades hepáticas crónicas . Este compuesto es la sal mixta disulfato-tosilato de una mezcla de diastereoisómeros de los iones de ademetionina .
Aplicaciones Científicas De Investigación
Ademetionina disulfato tosilato tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como donante de metilo en diversas reacciones y estudios químicos.
Industria: Se utiliza en la producción de productos farmacéuticos y suplementos dietéticos.
Mecanismo De Acción
Ademetionina disulfato tosilato ejerce sus efectos donando un grupo metilo de un solo carbono en un proceso llamado transmetilación. Este proceso es crucial para el crecimiento y reparación celular, manteniendo la capa de fosfolípidos en las membranas celulares, y la acción de varias hormonas y neurotransmisores que afectan el estado de ánimo . El compuesto está involucrado en la metilación del ADN, las proteínas y los lípidos, que son esenciales para diversas funciones biológicas .
Compuestos similares:
- S-Adenosilmetionina disulfato tosilato
- S-Adenosilmetionina disulfato ditosilato
- S-Adenosilmetionina disulfato monotosilato
Comparación: this compound es único debido a su combinación específica de ácido sulfúrico y ácido p-toluensulfónico, que proporciona estabilidad y mejora su actividad biológica. En comparación con otros compuestos similares, tiene una mayor eficacia en el tratamiento de trastornos hepáticos y depresión .
Análisis Bioquímico
Biochemical Properties
“S-Adenosyl-L-methionine disulfate tosylate, ®-” is involved in numerous biochemical reactions. It acts as a methyl group donor in over 40 known methylation reactions involving various substrates such as nucleic acids, proteins, lipids, and secondary metabolites . It interacts with various enzymes, proteins, and other biomolecules, and these interactions are crucial for cellular growth and repair, maintenance of cell membranes, and regulation of several hormones and neurotransmitters .
Cellular Effects
“S-Adenosyl-L-methionine disulfate tosylate, ®-” has significant effects on various types of cells and cellular processes. It influences cell function by participating in methylation reactions that assist in cellular growth and repair, and maintains the phospho-bilipid layer in cell membranes . It also helps in the maintenance of the action of several hormones and neurotransmitters that affect mood . In cancer cells, it has been found to have anti-proliferative, pro-apoptotic, and anti-metastatic roles .
Molecular Mechanism
The molecular mechanism of action of “S-Adenosyl-L-methionine disulfate tosylate, ®-” involves its role as a methyl group donor. It participates in transmethylation reactions where it donates a methyl group to various substrates. This process is crucial for cellular growth and repair, and the maintenance of cell membranes . It also plays a role in the regulation of several hormones and neurotransmitters that affect mood .
Metabolic Pathways
“S-Adenosyl-L-methionine disulfate tosylate, ®-” is involved in the methionine cycle and transsulfuration pathways It interacts with various enzymes and cofactors in these pathways
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: Ademetionina disulfato tosilato se sintetiza combinando ademetionina con ácido sulfúrico y ácido p-toluensulfónico. La reacción implica la formación de una sal mixta de diastereoisómeros .
Métodos de producción industrial: En entornos industriales, this compound se produce disolviendo ademetionina en agua, seguido de la adición de ácido sulfúrico y ácido p-toluensulfónico. Luego, la solución se somete a cristalización para obtener el producto final .
Análisis De Reacciones Químicas
Tipos de reacciones: Ademetionina disulfato tosilato experimenta varias reacciones químicas, que incluyen:
Oxidación: Esta reacción implica la pérdida de electrones y un aumento en el estado de oxidación.
Reducción: Esta reacción implica la ganancia de electrones y una disminución en el estado de oxidación.
Sustitución: Esta reacción implica el reemplazo de un átomo o grupo de átomos por otro.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: Los agentes reductores comunes incluyen borohidruro de sodio y hidruro de aluminio y litio.
Sustitución: Los reactivos comunes incluyen halógenos y nucleófilos.
Principales productos formados: Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede producir sulfóxidos o sulfonas, mientras que la reducción puede producir tioles o sulfuros .
Comparación Con Compuestos Similares
- S-Adenosylmethionine disulfate tosylate
- S-Adenosylmethionine disulfate ditosylate
- S-Adenosylmethionine disulfate monotosylate
Comparison: Ademetionine disulfate tosylate is unique due to its specific combination of sulfuric acid and p-toluenesulfonic acid, which provides stability and enhances its biological activity. Compared to other similar compounds, it has a higher efficacy in treating liver disorders and depression .
Propiedades
IUPAC Name |
(2S)-2-amino-4-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl-methylsulfonio]butanoate;4-methylbenzenesulfonic acid;sulfuric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N6O5S.C7H8O3S.2H2O4S/c1-27(3-2-7(16)15(24)25)4-8-10(22)11(23)14(26-8)21-6-20-9-12(17)18-5-19-13(9)21;1-6-2-4-7(5-3-6)11(8,9)10;2*1-5(2,3)4/h5-8,10-11,14,22-23H,2-4,16H2,1H3,(H2-,17,18,19,24,25);2-5H,1H3,(H,8,9,10);2*(H2,1,2,3,4)/t7-,8+,10+,11+,14+,27?;;;/m0.../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDCFCHNAIMYBAZ-XQVUROGGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C[S+](CCC(C(=O)[O-])N)CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O.OS(=O)(=O)O.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C[S+](CC[C@@H](C(=O)[O-])N)C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O.OS(=O)(=O)O.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34N6O16S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
766.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
97540-22-2, 375798-65-5, 375798-66-6 | |
| Record name | Adenosine, 5′-[[(3S)-3-amino-3-carboxypropyl]methylsulfonio]-5′-deoxy-, sulfate, 4-methylbenzenesulfonate sulfate (1:1:1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=97540-22-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Adenosylmethionine tosylate bis(sulfate) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097540222 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | S-Adenosyl-L-methionine disulfate tosylate, (S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0375798655 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | S-Adenosyl-L-methionine disulfate tosylate, (R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0375798666 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | S-Adenosyl-L-Methionine Disulfate Tosylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | S-ADENOSYL-L-METHIONINE DISULFATE TOSYLATE, (S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R96GHU97Q3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | S-ADENOSYL-L-METHIONINE DISULFATE TOSYLATE, (R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4G5PYL0DR1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | S-ADENOSYL-L-METHIONINE DISULFATE TOSYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/564ROC9U09 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-benzo[b][1,4]benzothiazepin-6-ylpiperazin-1-yl)ethanol;hydrochloride](/img/structure/B1141345.png)

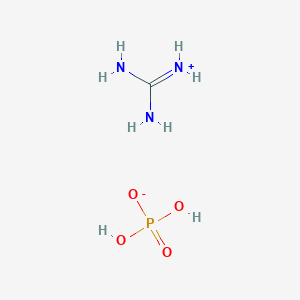
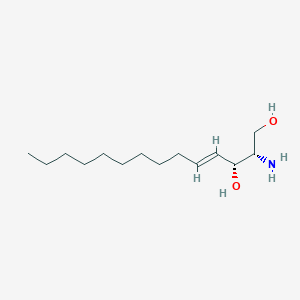
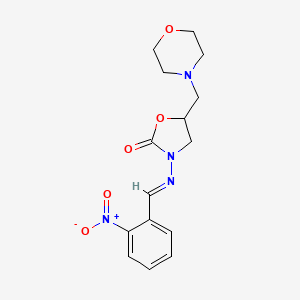
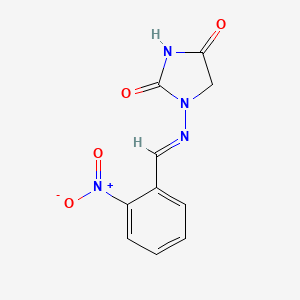

![(2S,3S,4S,5R)-6-[4-(2-acetamidoethyl)phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1141361.png)
![3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-[4-ethyl-2-(beta-D-glucopyranosyloxy)-6-hydroxyphenyl]-1-propanone](/img/structure/B1141364.png)
![[R-(E)]-1-[8-(beta-D-Glucopyranosyloxy)-2,6-dimethyl-2-octenoate] beta-D-Glucopyranose](/img/structure/B1141365.png)
